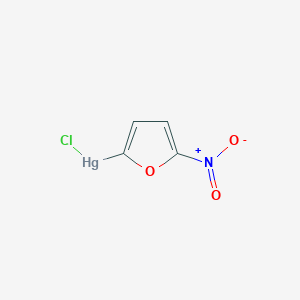

Chloro(5-nitrofuran-2-yl)mercury

Description

Properties

CAS No. |

55100-32-8 |

|---|---|

Molecular Formula |

C4H2ClHgNO3 |

Molecular Weight |

348.11 g/mol |

IUPAC Name |

chloro-(5-nitrofuran-2-yl)mercury |

InChI |

InChI=1S/C4H2NO3.ClH.Hg/c6-5(7)4-2-1-3-8-4;;/h1-2H;1H;/q;;+1/p-1 |

InChI Key |

BOAWOGHSHWQDAJ-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(OC(=C1)[Hg]Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies

Direct Synthesis Routes to Chloro(5-nitrofuran-2-yl)mercury

Direct routes to the target compound involve the introduction of a mercury-chloride group onto a pre-existing 5-nitrofuran scaffold.

The direct reaction of Mercury(II) chloride (HgCl₂) with 5-nitrofuran precursors is a primary method for synthesis. This reaction falls under the category of electrophilic mercuration, where the mercury salt acts as the electrophile. researchgate.net The furan (B31954) ring, although somewhat deactivated by the C5-nitro group, is an electron-rich heterocycle that is susceptible to electrophilic attack, particularly at the C2 position. The synthesis would likely proceed by treating 5-nitrofuran with Mercury(II) chloride, potentially with a base to neutralize the hydrochloric acid formed during the reaction. A more common variant of this reaction involves using mercuric acetate (B1210297) to increase electrophilicity, followed by displacement of the acetate group with a chloride ion from a source like sodium chloride. wikipedia.org

Table 1: Hypothetical Direct Mercuration of 5-Nitrofuran

| Reactant | Reagent(s) | Solvent | Expected Product |

| 5-Nitrofuran | 1. Hg(O₂CCH₃)₂ 2. NaCl | Methanol (B129727) or Acetic Acid | Chloro(5-nitrofuran-2-yl)mercury |

| 5-Nitrofuran | HgCl₂ | Diethyl Ether | Chloro(5-nitrofuran-2-yl)mercury |

Ligand exchange, or transmetalation, is a versatile strategy in organometallic synthesis. wikipedia.org In this approach, a different organometallic derivative of 5-nitrofuran is first prepared, typically an organolithium or organomagnesium (Grignard) compound. This highly reactive intermediate is then treated with Mercury(II) chloride. The reaction proceeds via the exchange of the less electronegative metal (like Li or MgBr) for the more electronegative mercury center, resulting in the formation of the stable C-Hg bond. This method is particularly useful when direct mercuration is sluggish or yields undesirable byproducts.

Synthesis based on the reduction of a nitro group on a pre-formed organomercury compound is not a common or direct pathway for preparing Chloro(5-nitrofuran-2-yl)mercury. Such a multi-step process would involve first synthesizing a more complex mercurated nitrofuran derivative and then selectively reducing a different nitro group on the molecule. This approach is generally less efficient than direct mercuration or transmetalation routes. The stability of the C-Hg bond is notable, but the conditions required for chemical reductions could potentially cleave it, making this a less favorable synthetic design. wikipedia.org

General Organomercury Synthetic Principles Applicable to Halide Derivatives

The synthesis of Chloro(5-nitrofuran-2-yl)mercury is governed by well-established principles of organomercury chemistry that are broadly applicable to the formation of mercury-halide compounds.

A cornerstone of organometallic synthesis is the use of Grignard and organolithium reagents to form carbon-metal bonds. wikipedia.org These reagents are potent nucleophiles and are widely used to alkylate or arylate metal halides. byjus.commasterorganicchemistry.com In the context of synthesizing the target compound, a Grignard reagent, (5-nitrofuran-2-yl)magnesium bromide, or an organolithium reagent, 2-lithio-5-nitrofuran, would be prepared first. The subsequent reaction of this reagent with Mercury(II) chloride leads to the formation of Chloro(5-nitrofuran-2-yl)mercury. wikipedia.org This method offers a powerful and often high-yielding route to the desired product.

Table 2: General Principle of Synthesis via Organometallic Reagents

| Organometallic Reagent Type | General Formula | Reaction with HgCl₂ |

| Grignard Reagent | R-MgX | R-MgX + HgCl₂ → R-HgCl + MgXCl |

| Organolithium Reagent | R-Li | R-Li + HgCl₂ → R-HgCl + LiCl |

In this context, 'R' represents the 5-nitrofuran-2-yl group.

Electrophilic mercuration is a classic electrophilic aromatic substitution reaction. libretexts.org It is particularly effective for electron-rich aromatic and heteroaromatic compounds. wikipedia.org Five-membered heterocycles like furan are considered π-electron rich, making them more reactive than benzene (B151609) in these substitutions. The reaction involves the attack of the aromatic ring on a highly electrophilic mercury species, such as that generated from mercuric acetate or Mercury(II) chloride. researchgate.netwikipedia.org For furan and its derivatives, substitution overwhelmingly occurs at the 2- and 5-positions due to the superior stability of the resulting carbocation intermediate (sigma complex). organicchemistrytutor.comyoutube.com Although the nitro group at the C5 position is electron-withdrawing, the furan ring remains sufficiently activated to undergo mercuration at the vacant C2 position.

Table 3: Factors Influencing Electrophilic Mercuration of Heteroaromatic Systems

| Factor | Influence | Example for 5-Nitrofuran |

| Substrate Electronics | Electron-donating groups activate the ring; electron-withdrawing groups deactivate it. | The furan ring is inherently electron-rich, but the C5-NO₂ group deactivates it relative to unsubstituted furan. youtube.com |

| Directing Effects | Heteroatoms and substituents direct the incoming electrophile to specific positions. | The furan oxygen directs electrophiles to the C2 and C5 positions. With C5 blocked, substitution is strongly favored at C2. organicchemistrytutor.comyoutube.com |

| Mercury Reagent | The electrophilicity of the mercury species affects the reaction rate. | Hg(O₂CCF₃)₂ is more reactive than Hg(O₂CCH₃)₂, which is more reactive than HgCl₂. libretexts.org |

| Solvent | Polar solvents can stabilize intermediates and influence reaction rates. | Reactions are often conducted in alcohols, acetic acid, or water. wikipedia.orglibretexts.org |

Addition Reactions to Unsaturated Systems (Alkenes, Alkynes)

A cornerstone in the synthesis of organomercury compounds is the solvomercuration reaction, which involves the addition of a mercury(II) salt across an unsaturated carbon-carbon bond. libretexts.org This reaction, often referred to as oxymercuration when conducted in the presence of water, typically proceeds with high predictability and stereospecificity. The Hg(II) species, often from mercury(II) acetate (Hg(OAc)₂), acts as an electrophile that attacks an alkene or alkyne. wikipedia.orgnucleos.com This leads to the formation of a mercurinium ion intermediate, which is then opened by a nucleophilic solvent molecule (like water or an alcohol). libretexts.org The addition follows Markovnikov's rule, with the mercury atom attaching to the less substituted carbon, and exhibits anti-addition stereochemistry. libretexts.org While this method is powerful for aliphatic systems, its direct application to synthesize an aryl-mercury bond on a pre-formed furan ring is not typical. However, it remains a fundamental strategy in organomercury chemistry. For example, the reaction of methyl acrylate (B77674) with mercuric acetate in methanol yields an α-mercuri ester. wikipedia.orgnucleos.com

Table 1: Key Features of Solvomercuration Reactions

| Feature | Description | Common Reagents | Reference |

|---|---|---|---|

| Reaction Type | Electrophilic Addition | Hg(OAc)₂, Hg(O₂CCF₃)₂ | libretexts.org |

| Substrates | Alkenes, Alkynes | - | libretexts.org |

| Regioselectivity | Markovnikov Addition | - | libretexts.org |

| Stereoselectivity | Anti-addition | - | libretexts.org |

| Common Solvents | Water, Alcohols, THF | - | libretexts.org |

Reactions Involving Carbon-Heteroatom Bonds

The formation of organomercury compounds can also be achieved by displacing a heteroatom substituent from a carbon atom. This approach is particularly useful for synthesizing arylmercury compounds from precursors that are not amenable to direct mercuration. A notable example is the reaction of aryl sulfinic acids or their salts with mercury(II) chloride. This process displaces the sulfur-containing group to form the corresponding arylmercuric chloride. wikipedia.org For instance, 4-chloromercuritoluene can be successfully obtained from the reaction of sodium toluenesulfinite with mercuric chloride. wikipedia.org This method offers an alternative pathway where a carbon-sulfur bond is cleaved to form the desired carbon-mercury bond.

Transmetalation Reactions for Organomercury Formation

Transmetalation is a highly versatile and widely used method for the synthesis of organometallic compounds, including those of mercury. wikipedia.orgfiveable.me The reaction involves the transfer of an organic ligand from a more electropositive metal to a more electronegative one. wikipedia.org For the formation of organomercury compounds, this typically involves reacting a mercury(II) halide with an organolithium or organomagnesium (Grignard) reagent. wikipedia.org This is a thermodynamically favorable process that is one of the most general routes to C(sp²)-Hg bonds. For the synthesis of Chloro(5-nitrofuran-2-yl)mercury, a plausible and direct strategy would involve the generation of 2-lithio-5-nitrofuran or 2-(bromomagnesyl)-5-nitrofuran, followed by its reaction with mercury(II) chloride (HgCl₂). This would result in the direct formation of the target molecule.

Table 2: Common Reagents in Transmetalation for Organomercury Synthesis

| Organometallic Reagent | Mercury Source | Product Type | Reference |

|---|---|---|---|

| Organolithium (RLi) | HgCl₂ | RHgCl or R₂Hg | wikipedia.org |

| Grignard Reagent (RMgX) | HgCl₂ | RHgCl or R₂Hg | wikipedia.org |

| Organoborane (R₃B) | Hg(OAc)₂ | RHgOAc | youtube.com |

| Organotin (R₄Sn) | HgCl₂ | RHgCl | researchgate.net |

Synthesis from Diazonium Salts

Aromatic diazonium salts serve as effective precursors for the synthesis of arylmercuric halides. In this reaction, an aryl diazonium chloride is treated with a mercury(II) salt, often in the presence of copper powder as a catalyst. wikipedia.orgnucleos.com The diazonium group (-N₂⁺) is an excellent leaving group, facilitating the substitution by the mercury species. This method has been successfully used to prepare compounds such as 2-chloromercuri-naphthalene. wikipedia.orgnucleos.com To apply this to the target molecule, one would start with 2-amino-5-nitrofuran, convert it to the corresponding diazonium salt using nitrous acid at low temperatures, and then introduce mercury(II) chloride to effect the substitution. acs.org

Strategies for Synthesizing the Nitrofuran Moiety

The 5-nitrofuran portion of the molecule is a well-known pharmacophore, and its synthesis has been extensively studied. The primary challenge lies in the sensitivity of the furan ring to harsh reaction conditions.

Nitration of Furan Derivatives

The furan ring is an electron-rich heterocycle that is highly susceptible to oxidation and polymerization under strongly acidic conditions. quora.com Therefore, direct nitration using standard conditions like a mixture of nitric acid and sulfuric acid is not feasible. The preferred method for the synthesis of 2-nitrofuran (B122572) derivatives involves the use of acetyl nitrate (B79036) (CH₃COONO₂) as a milder nitrating agent. quora.comacs.org Acetyl nitrate is typically generated in situ by reacting concentrated nitric acid with acetic anhydride (B1165640) at low temperatures. google.comyoutube.com This reagent smoothly nitrates furan derivatives at the 5-position (or 2-position of unsubstituted furan) with good yields, avoiding degradation of the sensitive ring. quora.com The process is carefully controlled, often maintaining temperatures between 0°C and 50°C, to achieve the desired 5-nitrofuran product. google.com

Table 3: Conditions for Nitration of Furan Derivatives with Acetyl Nitrate

| Furan Derivative | Nitrating Agent | Solvent/Medium | Temperature Range | Reference |

|---|---|---|---|---|

| Furfural (B47365) | HNO₃ / Acetic Anhydride | Acetic Anhydride | 0-10 °C | youtube.comnih.gov |

| Furoic Acid | HNO₃ / Acetic Anhydride | Acetic Anhydride | 25-60 °C | google.comoup.com |

| Methyl Furoate | HNO₃ / Acetic Anhydride | Acetic Anhydride | ~25 °C | google.com |

Tandem Cyclization and Nitration Processes for Nitrofuran Systems

Modern synthetic chemistry often seeks to improve efficiency through tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For the synthesis of nitrofuran systems, methodologies that combine the cyclization to form the furan ring with the nitration step are highly desirable. An example of such a strategy is the iron-catalyzed tandem cyclization for the synthesis of 3-nitrofurans. rsc.org In this process, homopropargylic alcohols react with aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in the presence of an iron catalyst. The reaction proceeds through a nitration and subsequent cyclization cascade to afford the substituted nitrofuran product. rsc.org While this specific example yields the 3-nitro isomer, it exemplifies the principle of a tandem process that constructs the nitrated heterocyclic core in a single, efficient operation. rsc.org

Continuous Flow Chemistry Approaches in Nitrofuran Synthesis

Continuous flow chemistry has emerged as a transformative technology in the synthesis of pharmaceuticals and fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. This is particularly relevant for the synthesis of nitrated compounds, which often involves highly exothermic reactions and the use of hazardous reagents. In the context of nitrofuran synthesis, continuous flow methodologies have been primarily developed for the nitration of furan derivatives, a critical step in the production of various nitrofuran-based active pharmaceutical ingredients (APIs).

Research in this area has largely concentrated on the continuous-flow nitration of 2-furfuraldehyde to produce 5-nitro-2-furfuraldehyde, a key intermediate for several nitrofuran drugs. A notable advancement involves the in-situ generation of acetyl nitrate within a continuous flow system. This approach mitigates the risks associated with the handling and storage of pre-prepared acetyl nitrate, a potent but unstable nitrating agent. The process typically involves the reaction of acetic anhydride with nitric acid under controlled conditions within a microreactor, followed by the immediate introduction of 2-furfuraldehyde to the reaction stream.

The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control is crucial for managing the exothermic nature of nitration reactions, thereby preventing runaway reactions and the formation of undesired byproducts. The enhanced heat and mass transfer characteristics of microreactors lead to improved reaction yields and selectivity compared to batch methods.

However, a comprehensive review of the available scientific literature and patent databases reveals a significant gap in the application of continuous flow chemistry to the synthesis of organomercury compounds derived from nitrofurans. Specifically, there is no documented evidence or detailed research findings on the synthesis of Chloro(5-nitrofuran-2-yl)mercury using continuous flow methodologies. The existing research on continuous flow nitrofuran synthesis focuses on the formation of the nitrofuran ring system and its functionalization to produce established pharmaceutical compounds. The introduction of a chloromercury group at the 2-position of the 5-nitrofuran ring via a continuous flow process has not been described.

Therefore, while the principles of continuous flow chemistry are well-suited for the synthesis of nitrofuran precursors, the direct application of this technology to the preparation of Chloro(5-nitrofuran-2-yl)mercury remains an unexplored area of research. Further investigation would be required to develop a continuous flow process for the mercuration of a suitable 5-nitrofuran substrate.

Chemical Reactivity and Transformation Pathways

General Principles of Carbon-Mercury Bond Cleavage and Lability

The carbon-mercury (C-Hg) bond is a covalent but relatively weak bond, making it susceptible to cleavage under various conditions. Its lability is a cornerstone of organomercury chemistry, allowing for versatile synthetic transformations. The bond is notably stable towards air and water, indicating low polarity. wikipedia.org However, it can be readily cleaved by electrophiles, radicals, and certain nucleophiles, and through transmetalation processes.

Protonolysis: The C-Hg bond can be broken by reaction with strong acids, a process known as protonolysis, to yield the corresponding hydrocarbon (5-nitrofuran in this case) and a mercury salt. The rate of this reaction is influenced by the acidity of the proton source and the nature of the organic group. acs.orgornl.govnih.gov In biological systems, enzymes like organomercurial lyase (MerB) can catalyze this cleavage, even for highly stable organomercurials, by using amino acid residues such as cysteine and aspartate to facilitate proton transfer. acs.orgrsc.orgrsc.org

Halogenolysis: A common and synthetically useful reaction is the cleavage of the C-Hg bond by halogens (e.g., Br₂, I₂). This reaction proceeds readily to give the corresponding organic halide (e.g., 2-bromo-5-nitrofuran) and a mercury(II) halide. wikipedia.org This pathway is a reliable method for introducing a halogen at the position formerly occupied by the mercury group.

Factors Influencing Lability:

Electronegativity of the Organic Group: The stability of the C-Hg bond is influenced by the hybridization of the carbon atom. The general trend for bond dissociation energy is Pd-Alkynyl > Pd-Vinyl ≈ Pd-Aryl > Pd-Alkyl. wikipedia.org

Solvent and Ligand Effects: The solvent polarity and the presence of coordinating ligands can influence the reaction rates by stabilizing intermediates or the transition state.

Electrophilicity of the Reagent: Stronger electrophiles lead to faster cleavage of the C-Hg bond.

Table 1: Key Reactions of C-Hg Bond Cleavage

| Reaction Type | Reagent(s) | Product(s) | General Significance |

| Protonolysis | Strong Acids (e.g., HCl) | 5-Nitrofuran + HgCl₂ | Regeneration of the parent arene. |

| Halogenolysis | Halogens (e.g., Br₂, I₂) | 2-Halo-5-nitrofuran + HgXCl | Synthesis of specific halo-derivatives. |

| Reduction | Hydride sources (e.g., NaBH₄) | 5-Nitrofuran + Hg(0) + HCl | Forms unstable organomercury hydrides that decompose. wikipedia.org |

| Transmetalation | Organometallic reagents, Metals | New organometallic species + Hg(0) | Key step in many coupling reactions. wikipedia.org |

Nucleophilic Substitution Reactions of the Chloro Group and Derivative Formation

The chloro group in Chloro(5-nitrofuran-2-yl)mercury is bound to the mercury atom and can be displaced by a variety of nucleophiles. This allows for the synthesis of a range of other organomercurial derivatives (R-Hg-Y) while keeping the 5-nitrofuryl moiety attached to the mercury. These reactions are typically equilibrium processes, and the outcome can be driven by the precipitation of a salt or the use of an excess of the nucleophilic reagent.

For instance, treatment with potassium iodide would lead to the formation of the corresponding iodo-mercuri derivative, while reaction with sodium cyanide would yield the cyano-mercuri species. The general scheme for these substitutions is:

Ar-Hg-Cl + Y⁻ ⇌ Ar-Hg-Y + Cl⁻ (where Ar = 5-nitrofuran-2-yl)

The presence of the strongly electron-withdrawing nitro group on the furan (B31954) ring enhances the electrophilicity of the mercury atom, potentially facilitating these substitution reactions.

Table 2: Examples of Nucleophilic Substitution at Mercury

| Nucleophile (Y⁻) | Reagent Example | Product |

| Iodide (I⁻) | KI | Iodo(5-nitrofuran-2-yl)mercury |

| Thiocyanate (SCN⁻) | KSCN | (5-Nitrofuran-2-yl)(thiocyanato-S)mercury |

| Cyanide (CN⁻) | NaCN | Cyano(5-nitrofuran-2-yl)mercury |

| Hydroxide (OH⁻) | NaOH | Hydroxy(5-nitrofuran-2-yl)mercury |

| Thiolate (RS⁻) | RSH / Base | (Alkylthio)(5-nitrofuran-2-yl)mercury |

Redox Chemistry of the Nitrofuran Moiety

The 5-nitrofuran group is the primary site of redox activity in the molecule. The nitro group (-NO₂) is highly susceptible to reduction, a process central to the biological activity of many nitrofuran compounds. mdpi.com This reduction can proceed through several mechanisms, often involving the formation of radical intermediates. nih.govnih.gov

One-Electron Reduction: In biological systems, enzymes such as nitroreductases can catalyze the one-electron reduction of the nitro group to form a nitro radical anion (Ar-NO₂•⁻). researchgate.netacs.orgresearchgate.net This species is highly reactive. Under aerobic conditions, it can transfer its electron to molecular oxygen to form a superoxide (B77818) radical (O₂•⁻), regenerating the parent nitro compound in a process called "futile cycling". This cycling generates reactive oxygen species (ROS), which can cause cellular damage. researchgate.netresearchgate.net

Multi-Electron Reduction: Under anaerobic conditions or with stronger reducing agents, the nitro group can be further reduced. The complete reduction pathway involves multiple electron and proton transfers, proceeding from the nitro group to nitroso (-NO), then to hydroxylamino (-NHOH), and finally to the amino (-NH₂) derivative. researchgate.netacs.orgnih.gov The hydroxylamino intermediate is considered a key metabolite responsible for the biological effects of many nitrofurans.

Electrochemical studies, such as polarography and cyclic voltammetry, have been instrumental in elucidating these reduction pathways and determining the redox potentials associated with the formation of the nitro radical anion. nih.govresearchgate.netingentaconnect.comfigshare.com

Table 3: Reduction Products of the Nitrofuran Moiety

| Reduction Stage | Intermediate/Product | Number of Electrons (Overall) | Conditions |

| Initial | Nitro Radical Anion | 1e⁻ | Enzymatic (Nitroreductase), Electrochemical |

| Intermediate | Nitroso Derivative | 2e⁻ | Further reduction |

| Intermediate | Hydroxylamino Derivative | 4e⁻ | Key bioactive metabolite |

| Final | Amino Derivative | 6e⁻ | Complete reduction (e.g., catalytic hydrogenation) acs.org |

Addition and Substitution Reactions at Unsaturated Centers Mediated by Mercury

Mercuration of Furans: Furan itself can undergo electrophilic substitution with mercury(II) salts like mercuric chloride or acetate (B1210297) to form furylmercury derivatives. youtube.comwikipedia.org The reaction is faster than for benzene (B151609) and typically occurs at the α-positions (2 and 5). researchgate.net Since the title compound is already mercurated at the 2-position, further mercuration is unlikely. However, the chloromercuri group itself can be used to direct other substitution reactions.

Oxymercuration-Demercuration: In a general sense, mercury(II) species readily add to alkenes, forming a mercurinium ion intermediate. wikipedia.orgyoutube.com This intermediate is then attacked by a nucleophile (like water or an alcohol), followed by reductive removal of the mercury group (demercuration), typically with sodium borohydride. This sequence achieves a Markovnikov addition of the nucleophile across the double bond without the carbocation rearrangements often seen in simple acid-catalyzed hydrations. youtube.com While not directly applicable to the aromatic furan ring, this reactivity is a hallmark of mercury compounds.

Dimerization and Alkylation Reactions

Organomercuric halides are valuable precursors for forming new carbon-carbon bonds through coupling reactions. These reactions typically involve a transmetalation step to a more reactive metal, such as palladium or copper. wikipedia.org

Dimerization (Homocoupling): Symmetrical coupling of two 5-nitrofuran-2-yl groups to form 2,2'-bi(5-nitrofuran) can be achieved. This often requires reducing conditions or catalysis by transition metals to promote the formation of the C-C bond.

Alkylation/Arylation (Cross-Coupling): Chloro(5-nitrofuran-2-yl)mercury can serve as the source of the 5-nitrofuryl group in cross-coupling reactions with other organometallic reagents or organic halides. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, are powerful methods where the organomercurial first transmetalates with the palladium catalyst. libretexts.org Similarly, reaction with organocopper reagents (Gilman reagents) can also lead to cross-coupled products. libretexts.orgacs.orgacs.org

Alkylation at Mercury: It is also possible to form a diorganomercury compound (R₂Hg) by reacting the organomercuric halide with a strong alkylating agent like a Grignard reagent (R'MgBr) or an organolithium compound (R'Li). wikipedia.orgAr-Hg-Cl + R'MgBr → Ar-Hg-R' + MgBrCl

Carbonylation and Acylation Reactions

A significant transformation of organomercurials is the insertion of carbon monoxide (CO) into the C-Hg bond, a reaction known as carbonylation. This process is a powerful tool for synthesizing carboxylic acids, esters, and ketones. acs.orgcore.ac.ukacs.org

The direct carbonylation of organomercurials often requires harsh conditions. However, the reaction is dramatically facilitated by transition metal catalysts, particularly palladium(II) complexes. wikipedia.orgacs.orgnih.gov The catalytic cycle typically involves:

Transmetalation of the organic group from mercury to the palladium center.

Insertion of CO into the newly formed palladium-carbon bond.

Reaction with a nucleophile (water for acids, alcohol for esters) to release the product and regenerate the palladium catalyst.

Using this method, Chloro(5-nitrofuran-2-yl)mercury could be converted into 5-nitrofuran-2-carboxylic acid or its esters under relatively mild conditions (atmospheric pressure of CO and moderate temperatures). core.ac.uk

Table 4: Catalytic Carbonylation of Organomercurials

| Nucleophile | Catalyst System | Product Type | Example Product from Title Compound |

| Water (H₂O) | PdCl₂/CO | Carboxylic Acid | 5-Nitrofuran-2-carboxylic acid |

| Alcohol (R'OH) | PdCl₂/CO | Ester | Alkyl 5-nitrofuran-2-carboxylate |

| Amine (R'₂NH) | PdCl₂/CO | Amide | N,N-Dialkyl-5-nitrofuran-2-carboxamide |

Divalent Carbon Transfer Reactions and Carbene Generation

Certain organomercurials, specifically phenyl(trihalomethyl)mercury compounds like PhHgCCl₃, are well-known precursors for dihalocarbenes (:CCl₂). wikipedia.org Upon heating, these reagents extrude the dihalocarbene, which can then be trapped by an alkene to form a dihalocyclopropane. This is known as the Seyferth reaction.

The mechanism involves the reversible dissociation of the trihalomethyl anion, which then eliminates a halide ion to generate the carbene: PhHgCCl₂Br ⇌ PhHgBr + [:CCl₂]

This reactivity is highly specific to organomercurials bearing a trihalomethyl group. Chloro(5-nitrofuran-2-yl)mercury does not possess this structural feature and therefore is not expected to function as a carbene precursor via this pathway. The generation of carbenes from organomercurials is not a general property but is restricted to this specific class of α-haloalkylmercury reagents. nih.gov

Reactions with Halogens

The reaction of chloro(5-nitrofuran-2-yl)mercury with halogens, such as bromine (Br₂) and iodine (I₂), is a significant transformation pathway that results in the formation of 2-halo-5-nitrofurans. This type of reaction is a classic example of electrophilic substitution at a carbon-mercury bond, commonly referred to as a halogenodemercuration reaction. In this process, the carbon-mercury bond is cleaved, and a new carbon-halogen bond is formed.

The general principle underlying this transformation is the reaction of an organomercury compound (R-Hg-X) with a halogen (Y₂), which yields an organic halide (R-Y) and a mercury(II) halide (HgXY). The reactivity of the halogens in these reactions typically follows the order Cl₂ > Br₂ > I₂.

In the specific case of chloro(5-nitrofuran-2-yl)mercury, the reaction with bromine would be expected to yield 2-bromo-5-nitrofuran (B1267531), and the reaction with iodine would yield 2-iodo-5-nitrofuran. The mercury-containing byproduct would be mercury(II) chlorobromide (HgClBr) and mercury(II) chloroiodide (HgClI), respectively.

The reaction proceeds through an electrophilic attack by the halogen on the carbon atom bonded to the mercury. The presence of the electron-withdrawing nitro group at the 5-position of the furan ring is expected to influence the reaction rate, potentially making the substitution less facile compared to unsubstituted furylmercury compounds.

Below is a table summarizing the expected transformations when chloro(5-nitrofuran-2-yl)mercury reacts with bromine and iodine.

| Reactant | Halogen Reagent | Expected Organic Product | Expected Mercury Byproduct |

| Chloro(5-nitrofuran-2-yl)mercury | Bromine (Br₂) | 2-Bromo-5-nitrofuran | Mercury(II) chlorobromide (HgClBr) |

| Chloro(5-nitrofuran-2-yl)mercury | Iodine (I₂) | 2-Iodo-5-nitrofuran | Mercury(II) chloroiodide (HgClI) |

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are invaluable for probing the molecular structure of Chloro(5-nitrofuran-2-yl)mercury, providing insights into its functional groups, bonding, and electronic environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of the functional groups within Chloro(5-nitrofuran-2-yl)mercury. The IR spectrum of a typical 5-nitrofuran derivative exhibits strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), generally observed in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. The presence of the furan ring is indicated by characteristic C-H stretching vibrations above 3100 cm⁻¹, C=C stretching bands around 1450-1550 cm⁻¹, and ring breathing vibrations between 1000 and 1300 cm⁻¹. The C-O-C stretching of the furan moiety typically appears in the 1020-1225 cm⁻¹ range. The carbon-mercury (C-Hg) bond, being weaker and involving a heavy atom, would exhibit a stretching vibration at a much lower frequency, typically below 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1365 |

| Furan C-H | Stretch | > 3100 |

| Furan C=C | Stretch | 1450 - 1550 |

| Furan C-O-C | Stretch | 1020 - 1225 |

| Carbon-Mercury (C-Hg) | Stretch | < 600 |

This table presents expected IR absorption regions for Chloro(5-nitrofuran-2-yl)mercury based on data for analogous 5-nitrofuran and organomercury compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of Chloro(5-nitrofuran-2-yl)mercury.

In the ¹H NMR spectrum, the protons of the furan ring are expected to appear as doublets in the aromatic region. Specifically, the proton at the 3-position (H-3) and the proton at the 4-position (H-4) of the furan ring typically resonate in the range of δ 7.0-8.0 ppm. The coupling constant between these two protons (J₃,₄) is expected to be around 3.5-4.0 Hz, which is characteristic of a cis-relationship in a five-membered heterocyclic ring.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the mercury (C-2) would be significantly influenced by the heavy atom, and its chemical shift would be a key indicator of the C-Hg bond's nature. The carbon bearing the nitro group (C-5) is expected to be deshielded and appear at a downfield chemical shift, typically in the range of δ 150-160 ppm. The other furan ring carbons (C-3 and C-4) would resonate at chemical shifts typical for substituted furans.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) |

| ¹H | H-3 | 7.0 - 8.0 | J₃,₄ = 3.5 - 4.0 |

| ¹H | H-4 | 7.0 - 8.0 | J₃,₄ = 3.5 - 4.0 |

| ¹³C | C-2 | Variable (influenced by Hg) | - |

| ¹³C | C-3 | ~110 - 120 | - |

| ¹³C | C-4 | ~115 - 125 | - |

| ¹³C | C-5 | ~150 - 160 | - |

This table presents expected NMR data for Chloro(5-nitrofuran-2-yl)mercury based on analogous 5-nitrofuran derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of 5-nitrofuran derivatives typically displays a strong absorption band around 300-340 nm. researchgate.net This absorption is attributed to a π → π* transition within the conjugated system of the nitrofuran ring. The presence of the mercury atom and the chloro ligand may cause a slight shift in the wavelength of maximum absorption (λₘₐₓ) compared to simpler 5-nitrofuran derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of Chloro(5-nitrofuran-2-yl)mercury. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. Due to the presence of multiple isotopes for both mercury and chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns would likely involve the cleavage of the C-Hg bond and the loss of the nitro group. For instance, a common fragmentation pathway for nitroaromatic compounds is the loss of NO₂.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific for studying species with unpaired electrons, such as radicals. While Chloro(5-nitrofuran-2-yl)mercury itself is a closed-shell molecule and therefore EPR silent, the nitro group can be reduced to a nitro radical anion. EPR spectroscopy would be an essential tool to characterize such radical species if they are formed, for example, through electrochemical reduction or in certain biological processes. Studies on other nitrofuran derivatives have shown that they can form radical anions that give rise to characteristic EPR spectra.

X-ray Diffraction Studies for Solid-State Structure

A hypothetical crystal structure determination would yield a detailed table of crystallographic data.

| Parameter | Expected Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | e.g., 4 |

| C-Hg bond length (Å) | ~2.0 - 2.1 |

| Hg-Cl bond length (Å) | ~2.3 - 2.4 |

| C-Hg-Cl bond angle (°) | ~180 |

This table illustrates the type of data obtained from an X-ray diffraction study, with expected bond lengths and angles based on general knowledge of organomercury compounds.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement of crystalline materials. mdpi.com This technique involves directing a beam of X-rays onto a single, high-quality crystal of the target compound. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the precise coordinates of each atom, bond lengths, and bond angles can be determined.

While specific single-crystal X-ray diffraction data for Chloro(5-nitrofuran-2-yl)mercury is not available in the reviewed literature, the application of this technique to analogous organic nitro-aromatic compounds provides a clear precedent for its utility. For instance, SC-XRD has been successfully used to determine the crystal structures of precursors for antitubercular drugs, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. researchgate.netnih.gov In such studies, the technique reveals critical structural details, including the planarity of ring systems and the orientation of substituent groups like nitro functions. researchgate.netnih.gov For Chloro(5-nitrofuran-2-yl)mercury, an SC-XRD analysis would be expected to define the C-Hg-Cl bond angle, the geometry of the furan ring, and any intermolecular interactions, such as secondary bonds involving the mercury atom, which are known to influence the crystal packing of organomercury compounds. core.ac.uk

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. unibo.it Instead of a single crystal, the X-ray beam interacts with a sample containing a vast number of randomly oriented crystallites. The resulting diffractogram is a unique fingerprint of the crystalline phase, characterized by a series of peaks at specific diffraction angles (2θ). researchgate.net

PXRD is essential for phase identification, assessing sample purity, and monitoring crystalline form changes. unibo.it For a given compound, the experimental PXRD pattern can be compared against a calculated pattern derived from single-crystal data to confirm phase identity. researchgate.net Although no specific PXRD pattern for Chloro(5-nitrofuran-2-yl)mercury has been published, its analysis would follow established procedures. For example, the PXRD data for 5-Chloro-N-(4-nitrophenyl)pentanamide was reported with indexed lines consistent with its space group, confirming the sample's purity and crystalline nature. vu.lt A similar analysis for Chloro(5-nitrofuran-2-yl)mercury would be crucial for quality control and for distinguishing it from potential polymorphs or impurities.

Chromatographic and Electrophoretic Methodologies for Speciation Analysis of Organomercury Compounds

Speciation analysis, which involves the separation and quantification of individual chemical forms of an element, is critical for organomercury compounds due to the high toxicity of species like methylmercury (B97897). psanalytical.com Hyphenated techniques, which couple a separation method with a sensitive detector, are the cornerstone of mercury speciation. analytik-jena.com

Gas Chromatography (GC) Coupled with Element-Specific Detection (e.g., AAS, AFS, ICP-MS, MIP-AES)

Gas chromatography is a powerful separation technique for volatile and semi-volatile compounds. econference.io For organomercury analysis, non-polar or derivatized polar species are volatilized and separated in a chromatographic column before being detected. nih.gov The coupling of GC with element-specific detectors provides high selectivity and sensitivity.

GC-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is one of the most powerful techniques for ultra-trace speciation of organomercury compounds. rsc.org After separation by GC, the analyte is introduced into an ICP torch, where it is atomized and ionized. The resulting ions are then detected by a mass spectrometer. The method offers extremely low detection limits, often in the femtogram (fg) range. nih.govcapes.gov.br It has been successfully applied to determine mercury species in various environmental and biological samples. nih.govrsc.org

GC-Microwave-Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES): In this setup, the separated compounds from the GC are introduced into a microwave-induced plasma, which excites the mercury atoms. The atoms then emit light at characteristic wavelengths, which is measured by a spectrometer. This method has been optimized for mercury speciation in environmental samples, achieving detection limits at the picogram (pg) level. nih.gov

GC-Atomic Fluorescence Spectrometry (GC-AFS): AFS is a highly sensitive detection method for mercury. psanalytical.com The analyte from the GC is passed through a pyrolysis unit to convert organomercury compounds to elemental mercury (Hg⁰). This vapor is then excited by a mercury lamp, and the resulting fluorescence is measured. This system is well-suited for both routine and research applications at ultra-trace levels. psanalytical.com

GC-Atomic Absorption Spectrometry (GC-AAS): Similar to AFS, this technique often involves converting the separated mercury compounds to elemental mercury vapor. The amount of light absorbed by the mercury vapor from a specific source is then measured. Cold Vapor Atomic Absorption (CVAA) is a common variant used for mercury analysis. econference.io

Table 1: Comparison of GC Detectors for Organomercury Speciation

| Detector | Principle | Typical Detection Limits | Notes |

|---|---|---|---|

| ICP-MS | Atomization and ionization in plasma, followed by mass-to-charge ratio detection. rsc.org | 20 fg (absolute) rsc.org | Provides isotopic information, high sensitivity, and can handle complex matrices. nih.govrsc.org |

| MIP-AES | Excitation of atoms in microwave plasma and detection of emitted light. nih.gov | 1.2 pg (absolute) nih.gov | Offers good sensitivity and is a commercially available system for mercury speciation. nih.gov |

| AFS | Excitation of elemental mercury vapor by a lamp and detection of fluorescence. psanalytical.com | Ultra-trace levels psanalytical.com | Highly sensitive and specific for mercury. psanalytical.com |

| AAS | Absorption of light by elemental mercury vapor. econference.io | Varies | A well-established but often less sensitive technique compared to AFS or ICP-MS. econference.io |

High-Performance Liquid Chromatography (HPLC) Coupled with Element-Specific Detection

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for non-volatile, polar, or thermally unstable compounds, which are difficult to analyze by GC. researchgate.net For organomercury analysis, reversed-phase chromatography is commonly used. researchgate.net

The coupling of HPLC with element-specific detectors like ICP-MS or AFS allows for sensitive and selective quantification of mercury species. analytik-jena.comnih.gov

HPLC-ICP-MS: This combination is considered a premier method for mercury speciation analysis due to its simplicity and sensitivity. analytik-jena.com It has been successfully used to separate and quantify inorganic mercury, methylmercury, and ethylmercury in fish and seafood with detection limits in the low ng/L range. analytik-jena.comnih.gov

HPLC-AFS: In this hyphenated system, the separated species from the HPLC column are oxidized to inorganic mercury (Hg²⁺), which is then reduced to elemental mercury (Hg⁰) vapor. psanalytical.com This vapor is subsequently measured by AFS. This approach offers a reliable and relatively inexpensive system for mercury speciation. psanalytical.com A technique combining HPLC with post-column oxidation (PCO) and cold vapor atomic absorption spectroscopy (CVAAS) has also been demonstrated to overcome limitations of other methods. osti.gov

Speciated Isotope Dilution Mass Spectrometry (SID-MS)

Speciated Isotope Dilution Mass Spectrometry (SID-MS) is a definitive quantitative technique that provides a high degree of accuracy and precision. gcms.cz The method involves adding a known amount of an isotopically enriched standard of the target species to the sample. nih.gov The sample is then processed, and the altered isotope ratio of the analyte is measured by a mass spectrometer, typically an ICP-MS coupled with a separation technique like GC. nih.govcapes.gov.br

A key advantage of SID-MS is its ability to correct for analyte losses during sample preparation and extraction, as well as to investigate and correct for species interconversion (e.g., transformation of methylmercury to inorganic mercury) during the analytical process. nih.govacs.org This makes it an invaluable tool for developing and validating sample extraction methods for mercury speciation in complex matrices like soils and sediments. nih.govacs.org Absolute detection limits for mercury isotopes using GC-ICP-MS within an SID-MS framework can be below 30 fg. nih.gov

Advanced Techniques for Investigating Reaction Mechanisms

Understanding the reaction mechanisms of organomercury compounds is essential for predicting their behavior and synthesis. The study of crystal structures via X-ray diffraction provides significant insights that go beyond simple molecular conformation. core.ac.uk

By analyzing a large number of crystal structures, it is possible to map the geometric changes that occur as a reaction proceeds. The arrangement of molecules in a crystal, including intermolecular secondary bonds and long-range contacts, can be viewed as a "snapshot" of the interactions that occur during a chemical reaction in solution. core.ac.uk This approach, which uses structural data to infer reaction pathways, has been successfully applied to organometallic derivatives of tin, antimony, and mercury. core.ac.uk

Other methods for investigating mechanisms include studying reaction kinetics and identifying intermediates. For example, the mechanism of solvomercuration, an important reaction for forming organomercury compounds, has been elucidated through stereochemical studies and the search for reaction intermediates. libretexts.org Similarly, the generation of radicals from organomercury compounds can be studied through photochemical or chemical reduction methods, with the resulting radical species being trapped and identified to understand reaction pathways. libretexts.org

Structural Characterization and Elucidation Methodologies

Pyrolysis Studies and Matrix Isolation Techniques

The gas-phase pyrolysis of organomercury compounds, when coupled with matrix isolation, has been shown to be a powerful method for investigating reaction mechanisms and identifying reactive intermediates. pnas.orgpnas.org In a typical experimental setup, the compound of interest is passed through a high-temperature pyrolysis zone, and the resulting molecular beam of products is co-condensed with a large excess of an inert gas, such as argon, onto a spectroscopic window cooled to cryogenic temperatures (around 10-15 K). ruhr-uni-bochum.depnas.org This process effectively freezes the reaction products in a solid, inert environment, preventing further reactions and allowing for detailed spectroscopic analysis, primarily through infrared (IR) spectroscopy. ebsco.compnas.org

A seminal study on the pyrolysis of phenyl(trichloromethyl)mercury (B1584556) (C6H5HgCCl3) provides a relevant model for understanding the potential decomposition of Chloro(5-nitrofuran-2-yl)mercury. pnas.orgpnas.org The pyrolysis of C6H5HgCCl3 in the temperature range of 220-400°C was found to primarily yield dichlorocarbene (B158193) (CCl2), a highly reactive intermediate. pnas.orgpnas.org Additionally, the formation of the trichloromethyl radical (CCl3) was observed, with its relative abundance increasing at higher temperatures. pnas.org Another key product identified in the matrix was phenylmercuric chloride (C6H5HgCl). pnas.orgpnas.org

The identification of these species was definitively achieved through the analysis of their infrared spectra, including the characteristic isotopic splitting patterns of the chlorine isotopes in CCl2 and CCl3. pnas.orgpnas.org The data from these experiments clearly demonstrated the utility of matrix isolation in trapping and characterizing reactive species generated during gas-phase pyrolysis. pnas.org

Drawing an analogy to the nitrofuran moiety, studies on the pyrolysis of furan (B31954) and its derivatives indicate that the primary decomposition pathway involves ring opening to form an aldehyde group, followed by decarbonylation to produce carbon monoxide (CO). rsc.orgresearchgate.net The presence of side-chain functional groups on the furan ring has been shown to influence the reaction energy barriers for this process. rsc.org

Based on these analogous systems, the pyrolysis of Chloro(5-nitrofuran-2-yl)mercury can be expected to proceed through the cleavage of the carbon-mercury bond. The nitrofuran ring itself may undergo fragmentation, potentially leading to the formation of various smaller, unstable species. The application of matrix isolation spectroscopy would be crucial in trapping and identifying these transient fragments, thus elucidating the complex decomposition mechanism of this organomercury compound.

Coordination Chemistry and Intermolecular Interactions

Nature of the Mercury Coordination Environment

Secondary bonds are interactions that are longer than covalent bonds but shorter than the sum of the van der Waals radii of the involved atoms. In the case of Chloro(5-nitrofuran-2-yl)mercury, the mercury atom in one molecule can engage in such interactions with electron-donating atoms from neighboring molecules. Potential donor sites include the oxygen atoms of the nitro group, the oxygen atom within the furan (B31954) ring, and the chlorine atom.

These long-range contacts, particularly Hg···O and Hg···Cl interactions, are a common feature in the crystal structures of organomercury halides. rsc.org The presence of the electron-withdrawing nitro group on the furan ring makes the oxygen atoms particularly good candidates for forming secondary bonds with the Lewis-acidic mercury center of an adjacent molecule. These interactions, while weak, are crucial in dictating the supramolecular assembly of the compound in the solid state.

The formation of secondary bonds has a direct and predictable impact on the crystal structure. Instead of isolated monomers, the presence of Hg···O or Hg···Cl intermolecular contacts often leads to the formation of dimers, chains, or more complex polymeric structures. rsc.org For instance, a common motif involves two RHgX molecules associating via two Hg···X bridges to form a centrosymmetric dimer.

These interactions also cause a distortion of the primary coordination geometry. The strong pull of a secondary bonding interaction can cause the C-Hg-Cl angle to deviate significantly from the ideal 180°. The strength of the secondary bond often correlates with the degree of this angular distortion. A stronger secondary interaction will typically lead to a more pronounced bend in the primary coordination axis.

The mercury atom in organomercury compounds predominantly utilizes sp hybrid orbitals for its two primary covalent bonds. wikipedia.org However, the vacant 6p orbitals of the mercury atom are available to accept electron density from donor atoms, leading to the formation of secondary bonds.

This participation in secondary bonding can be described as a move towards higher coordination numbers and different hybridization schemes. For example:

Three-coordination: Interaction with one donor atom can lead to a T-shaped geometry.

Four-coordination: Interactions with two donor atoms can result in a distorted tetrahedral or square planar environment.

Higher-coordinations: Interactions with three or four donor atoms can lead to trigonal bipyramidal or octahedral geometries, respectively, often involving the mercury 6d orbitals.

The actual coordination geometry observed in the crystal structure represents a balance between the strong tendency for linear two-coordination and the stabilizing energy gained from forming multiple secondary bonds.

Table 1: Expected Coordination Geometries of Mercury based on Secondary Interactions

| Number of Secondary Bonds | Resulting Coordination Number | Typical Geometry | Hybridization Model |

| 0 | 2 | Linear | sp |

| 1 | 3 | T-shaped | sp² (distorted) |

| 2 | 4 | Distorted Tetrahedral | sp³ |

| 3 | 5 | Trigonal Bipyramidal | sp³d |

| 4 | 6 | Octahedral | sp³d² |

Formation of Coordination Complexes with Various Ligands

The mercury atom in organomercury halides like Chloro(5-nitrofuran-2-yl)mercury is a soft Lewis acid, capable of reacting with a variety of Lewis bases (ligands) to form coordination complexes. These reactions can proceed in two main ways:

Addition: A neutral donor ligand (e.g., a phosphine, amine, or nitrone) coordinates to the mercury center, increasing its coordination number. In such complexes, the mercury atom becomes three- or four-coordinate, adopting geometries such as T-shaped or tetrahedral. The original C-Hg and Hg-Cl bonds are retained. The coordination chemistry of mercury(II) halides with N-t-butyl-α-(2-pyridyl)nitrone, for example, shows the formation of various monomeric and polymeric complexes. rsc.org

Substitution: An anionic ligand can substitute the chloride ion, forming a new organomercury compound.

The nitrofuran moiety itself contains potential donor atoms (the furan and nitro oxygens) that could engage in intramolecular coordination, though this is less common than intermolecular secondary bonding in simple RHgX systems. The formation of stable complexes often depends on the nature of the ligand and the reaction conditions. rsc.org

Role of Intermolecular Interactions in Crystal Packing

The way Chloro(5-nitrofuran-2-yl)mercury molecules arrange themselves in a crystal is dominated by intermolecular forces. The most significant of these are the secondary Hg···O and Hg···Cl interactions discussed previously. These directional bonds act as a form of "supramolecular glue," organizing the molecules into predictable, extended architectures like one-dimensional chains or two-dimensional sheets.

In addition to these strong secondary bonds, other weaker interactions also play a role:

π-π stacking: The aromatic nitrofuran rings may stack on top of each other, another common stabilizing interaction in the crystals of planar organic molecules.

The final crystal structure is a complex interplay of these varied interactions, with the strong tendency to form linear primary bonds competing against the drive to maximize stabilization through secondary bonding and efficient crystal packing.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of chloro(5-nitrofuran-2-yl)mercury. These methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

Density Functional Theory (DFT) has become a principal tool for investigating the molecular structure and electronic properties of organomercury compounds. DFT calculations, often employing hybrid functionals like B3LYP, have been used to optimize the geometry of molecules and predict their vibrational frequencies. researchgate.net For instance, studies on related nitrofuran derivatives have demonstrated the power of DFT in analyzing structural characteristics and thermodynamic properties. nih.govnih.gov The application of DFT to chloro(5-nitrofuran-2-yl)mercury allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. The methodology has been successfully applied to understand the structural and spectral characteristics of complex systems, indicating its suitability for this organomercury compound. rsc.org

The reactivity of similar compounds has been analyzed using DFT to calculate thermodynamic and global reactivity descriptors. mdpi.com This approach can elucidate the chemical behavior of chloro(5-nitrofuran-2-yl)mercury, identifying the most probable sites for nucleophilic and electrophilic attack.

Relativistic Effects in Organomercury Bonding

Due to the presence of the heavy mercury atom (Z=80), relativistic effects play a crucial role in the chemistry of organomercury compounds. researchgate.netresearchgate.net These effects arise from the high velocity of inner-shell electrons, which approach a significant fraction of the speed of light. This leads to a contraction of s and p orbitals and an expansion of d and f orbitals. researchgate.net The well-known liquidity of mercury at room temperature is a direct consequence of these relativistic effects. rutgers.educhemistryworld.com

In chloro(5-nitrofuran-2-yl)mercury, relativistic effects significantly influence the strength and nature of the carbon-mercury (C-Hg) and mercury-chlorine (Hg-Cl) bonds. These effects are not always straightforward to predict but generally lead to a stabilization of lower oxidation states. researchgate.net Theoretical calculations that incorporate relativity are therefore essential for accurately describing the bonding and reactivity of this compound. The influence of relativistic effects on the chemical properties of heavy elements has been extensively reviewed and is a critical consideration in the theoretical treatment of mercury compounds. researchgate.net

Natural Bond Orbital (NBO) Analysis of Bonding

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. rsc.org For chloro(5-nitrofuran-2-yl)mercury, NBO analysis can provide detailed information about the donor-acceptor interactions between filled and vacant orbitals. This helps in understanding the stability of the molecule and the nature of the intramolecular bonding.

For example, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms of the nitrofuran ring and the chlorine atom to the antibonding orbitals of adjacent bonds. Studies on similar molecules have shown that NBO analysis can effectively explain the stability arising from such interactions. rsc.org This method provides a chemical intuition-based picture of bonding that complements the more quantitative data from other computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in chloro(5-nitrofuran-2-yl)mercury can predict its reactivity towards other molecules.

The HOMO represents the ability of the molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. FMO analysis has been applied to various organic reactions to predict their feasibility and regioselectivity. imperial.ac.ukpku.edu.cn For chloro(5-nitrofuran-2-yl)mercury, FMO analysis can identify the most reactive sites for cycloaddition reactions or other chemical transformations. pku.edu.cn

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| HOMO | - | - |

| LUMO | - | - |

| HOMO-LUMO Gap | - | - |

No specific HOMO-LUMO energy values for Chloro(5-nitrofuran-2-yl)mercury were found in the search results. The table is a template for where such data would be presented.

Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are widely used to predict and help interpret spectroscopic data. For chloro(5-nitrofuran-2-yl)mercury, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

DFT calculations have been shown to provide excellent agreement with experimental vibrational spectra (FT-IR and FT-Raman) for similar molecules after appropriate scaling of the calculated frequencies. researchgate.net The prediction of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals. The calculated absorption maxima can then be compared with experimental data to validate the theoretical model. Similarly, NMR chemical shifts can be calculated and compared to experimental values to confirm the molecular structure. Studies on related compounds have successfully used these methods to analyze their spectroscopic properties. researchgate.net

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) | - | - |

| 13C NMR (ppm) | - | - |

| IR (cm-1) | - | - |

| UV-Vis (nm) | - | - |

Specific predicted and experimental spectroscopic data for Chloro(5-nitrofuran-2-yl)mercury were not available in the search results. The table serves as a template.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving chloro(5-nitrofuran-2-yl)mercury, DFT calculations can be used to map out the potential energy surface, locating transition states and intermediates. This allows for the determination of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, computational studies have been used to investigate the mechanisms of cycloaddition reactions, revealing whether they proceed through a concerted or stepwise pathway. pku.edu.cn By analyzing the geometries and energies of the transition states, researchers can understand the factors that control the stereochemistry and regioselectivity of the reaction. Such studies can be invaluable in predicting the outcome of new reactions and in designing more efficient synthetic routes. While specific mechanistic studies on chloro(5-nitrofuran-2-yl)mercury were not found, the methodology has been successfully applied to a wide range of organometallic and organic reactions. wikipedia.org

Theoretical Assessment of Stability and Reactivity Parameters

The stability and reactivity of Chloro(5-nitrofuran-2-yl)mercury are governed by the interplay of the electron-withdrawing nitro group, the aromatic furan (B31954) ring, and the carbon-mercury bond. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying various parameters that describe these characteristics.

Electronegativity and Electrophilicity:

In related nitrofuran compounds, quantitative structure-activity relationship (QSAR) studies have highlighted the importance of electronic parameters, such as the Hammett substituent constant and the cyclic voltametric reduction potential, in describing their biological activity. nih.govresearchgate.net These studies underscore the critical role of the molecule's electrophilic nature, which is a prerequisite for its interaction with biological nucleophiles. nih.govresearchgate.net

A theoretical assessment of these parameters for Chloro(5-nitrofuran-2-yl)mercury would likely involve DFT calculations to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). From these values, key reactivity descriptors can be calculated, as presented in the hypothetical data table below.

Hypothetical Reactivity Parameters for Chloro(5-nitrofuran-2-yl)mercury

| Parameter | Symbol | Definition | Estimated Significance |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A lower value suggests lower reactivity as a nucleophile. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower value suggests higher reactivity as an electrophile. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Represents the molecule's ability to attract electrons. Expected to be relatively high due to the nitro group. |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | χ2/(2η) | Quantifies the electrophilic nature of the molecule. Expected to be significant for this compound. |

Note: The values in this table are illustrative and would require specific DFT calculations for Chloro(5-nitrofuran-2-yl)mercury to be determined accurately.

Excited-State Dynamics Studies

The excited-state dynamics of nitroaromatic compounds are a field of active research, with implications for photochemistry and phototoxicity. nih.gov While specific Time-Dependent Density Functional Theory (TD-DFT) studies on Chloro(5-nitrofuran-2-yl)mercury are not documented, the behavior of the 5-nitrofuran moiety provides a basis for theoretical exploration.

Nitroaromatic molecules are known for their complex photoinduced pathways, often involving rapid intersystem crossing from the singlet to the triplet manifold. nih.gov This is attributed to the presence of the nitro group, which facilitates spin-orbit coupling. Upon photoexcitation, typically to a ππ* state, these molecules can undergo various relaxation processes, including internal conversion, fluorescence, intersystem crossing to a triplet state, and in some cases, photodissociation. nih.gov

For Chloro(5-nitrofuran-2-yl)mercury, TD-DFT calculations would be essential to model the absorption spectrum and identify the nature of the low-lying excited states. The calculations would likely reveal ππ* transitions associated with the nitrofuran ring as the dominant absorption features in the UV-visible region. The influence of the mercury atom and the chloro ligand on the excited-state landscape would be a key area of investigation. It is plausible that the presence of the heavy mercury atom could further enhance the rate of intersystem crossing.

A hypothetical TD-DFT study would aim to elucidate the potential energy surfaces of the excited states to map out the likely deactivation pathways following photoexcitation. This would involve identifying conical intersections and transition states that govern the flow of the molecule from its initial excited state back to the ground state or to other photoproducts.

Applications in Advanced Chemical Synthesis and Materials Science

Chloro(5-nitrofuran-2-yl)mercury as a Versatile Synthetic Intermediate

The utility of Chloro(5-nitrofuran-2-yl)mercury as a building block in organic synthesis is a cornerstone of its chemical significance. Its reactivity allows for the strategic introduction of the 5-nitrofuran-2-yl group into a variety of molecular scaffolds.

Precursor for Other Functionalized Organomercury Compounds

Organomercury halides such as Chloro(5-nitrofuran-2-yl)mercury are well-established precursors to other organometallic compounds through transmetalation reactions. nih.gov This process involves the transfer of the organic group (in this case, 5-nitrofuran-2-yl) from mercury to another metal, thereby generating a new organometallic reagent. While specific examples detailing the transmetalation of Chloro(5-nitrofuran-2-yl)mercury are not extensively documented in recent literature, the general principle is a fundamental aspect of organometallic chemistry. nih.gov This capability allows for the generation of, for example, organolithium or organocuprate reagents bearing the 5-nitrofuran-2-yl group, which can then participate in a wide array of subsequent chemical transformations.

Research Probes in Coordination and Organometallic Chemistry

The structure of Chloro(5-nitrofuran-2-yl)mercury makes it an intriguing subject for studies in coordination and organometallic chemistry. The mercury atom can engage in coordination with various ligands, and the nitrofuran ring itself possesses heteroatoms (oxygen and nitrogen) that can act as donor sites. The study of such complexes provides fundamental insights into bonding, structure, and reactivity. While specific research focusing on the coordination chemistry of Chloro(5-nitrofuran-2-yl)mercury is not abundant, the broader field of mercury(II) coordination chemistry is rich and varied.

Potential Contributions to Materials Science Research

The 5-nitrofuran moiety is a key component in a number of pharmaceuticals and functional organic molecules. rsc.orgmdpi.comnih.govresearchgate.net The incorporation of this group into larger polymeric or material structures could impart specific electronic or biological properties. For instance, 2,5-furandicarboxylic acid (FDCA), a related furan (B31954) derivative, is a well-known monomer for the synthesis of bio-based polymers. mdpi.comnih.gov While direct applications of Chloro(5-nitrofuran-2-yl)mercury in materials science are yet to be fully realized, its role as a precursor to novel 5-nitrofuran-containing monomers could be a promising avenue for future research.

Q & A

Q. What are the established synthetic routes for Chloro(5-nitrofuran-2-yl)mercury, and what purity thresholds are critical for research applications?

Chloro(5-nitrofuran-2-yl)mercury is typically synthesized via electrophilic mercuration, where mercury(II) chloride reacts with 5-nitrofuran derivatives under controlled acidic conditions. Key steps include temperature modulation (20–40°C) and inert atmosphere maintenance to prevent side reactions. Purity thresholds (>95%, verified via HPLC or elemental analysis) are critical to minimize interference in downstream applications like coordination chemistry studies .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, providing bond-length data (e.g., Hg–C and Hg–Cl distances) and coordination geometry. For example, related chloridomercury(II) compounds exhibit monoclinic symmetry (space group P21/c) with lattice parameters a = 4.1004 Å, b = 14.842 Å, and c = 14.116 Å . Complement with FT-IR (C–O and NO₂ stretching bands) and NMR (¹⁹⁹Hg NMR for mercury environment analysis).

Q. How does the nitro group at the 5-position influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro group enhances electrophilicity at the mercury center but reduces stability in alkaline conditions. Hydrolysis studies should be conducted at pH 2–7 (buffered solutions) with UV-Vis monitoring of nitrofuran degradation byproducts. Compare with non-nitrated analogs (e.g., chlorofuran-mercury derivatives) to isolate nitro-specific effects .

Q. What are the primary toxicity considerations when handling this compound in laboratory settings?

Mercury compounds require strict adherence to OSHA guidelines for organomercurials. Use chelating agents (e.g., dimercaprol) in spill protocols. While specific toxicity data for this compound is limited, structural analogs (e.g., chloroethylmercury) show neurotoxic and nephrotoxic effects at LD₅₀ < 50 mg/kg (rat models). Always pair in vitro assays (e.g., cell viability tests) with environmental hazard assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for Chloro(5-nitrofuran-2-yl)mercury across different studies?

Contradictions often arise from solvent polarity effects or trace metal impurities. Use standardized reaction matrices (e.g., DMSO/water mixtures) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Hg²⁺ leaching. Cross-validate kinetic data with computational models (DFT for reaction pathway analysis) and replicate studies under inert atmospheres to isolate redox interference .

Q. What mechanistic insights explain its ligand-exchange behavior with sulfur-containing biomolecules?

The Hg–Cl bond’s lability facilitates thiol displacement, critical in studying mercury’s interaction with cysteine residues. Employ stopped-flow spectroscopy to capture intermediates in reactions with glutathione or albumin. Compare rate constants (k) with chloro(phenyl)mercury derivatives to assess electronic effects of the nitrofuran moiety .

Q. How does the compound’s environmental fate compare to other organomercurials in flue gas or aqueous systems?

In flue gas simulations, nitrofuran derivatives show higher adsorption on activated carbon compared to aliphatic organomercurials due to π–π interactions. Use gas-phase reaction chambers (Hg⁰ + HCl/O₂) to study oxidation pathways and GC-MS to identify volatile byproducts like HgCl₂ . For aquatic systems, assess photodegradation kinetics under UV light (254 nm) with LC-MS/MS monitoring .

Q. What crystallographic anomalies have been observed in its coordination polymers, and how do they impact material properties?

Anomalies include non-covalent Hg⋯O interactions (2.8–3.1 Å) altering polymer topology. SCXRD paired with Hirshfeld surface analysis can quantify these interactions. Compare with chloro(aryl)mercury polymers to correlate structural motifs with conductivity or catalytic activity .

Q. How can theoretical frameworks (e.g., DFT, QTAIM) predict its reactivity in novel catalytic applications?

Density functional theory (DFT) optimizes geometry for transition-state modeling, while quantum theory of atoms in molecules (QTAIM) identifies bond critical points (e.g., Hg–Cl bond ellipticity). Validate predictions with experimental kinetic isotope effects (KIEs) in cross-coupling reactions .

Q. What methodological innovations are needed to study its interactions with DNA/RNA in epigenetics research?

Develop mercury-specific fluorescent probes (e.g., FRET-based) for real-time tracking of Hg–nucleobase adducts. Combine X-ray absorption near-edge structure (XANES) spectroscopy with molecular dynamics simulations to map binding sites and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.